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(trifluoromethoxy)benzaldehyde

CAS No.: 1261584-14-8

Cat. No.: B2901338

Get Quote

Part 1: Executive Summary & Strategic Importance

5-Hydroxy-2-(trifluoromethoxy)benzaldehyde (CAS: 1261584-14-8) represents a high-value
fluorinated scaffold in medicinal chemistry. The trifluoromethoxy (-OCFs) group is a critical
pharmacophore, offering enhanced lipophilicity and metabolic stability compared to methoxy
analogs, while the aldehyde and hydroxyl handles provide versatile attachment points for
heterocycle formation (e.g., benzofurans, quinolines).

The Data Gap: Unlike its commercially ubiquitous isomer (2-Hydroxy-5-
(trifluoromethoxy)benzaldehyde, MP 31-33°C), the 5-Hydroxy-2-(trifluoromethoxy) variant lacks
widely standardized physical property data in public repositories. Consequently, researchers
must treat the determination of its melting point (MP) not merely as a routine check, but as a
Critical Quality Attribute (CQA) validation.

This guide outlines the theoretical physicochemical profile, a rigorous experimental protocol for
MP determination, and the structural logic governing its solid-state behavior.
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Part 2: Physicochemical Profile & SAR Analysis

To understand the expected melting behavior, we must analyze the Structure-Property
Relationships (SPR) relative to its known isomers.

ble 1: C ve Physicachemical ies[11[2]

Target Compound: Reference Isomer: Parent: 2-

Property 5-Hydroxy-2- 2-Hydroxy-5- (Trifluoromethoxy)be
(trifluoromethoxy) (trifluoromethoxy) nzaldehyde

CAS Number 1261584-14-8 93249-62-8 94651-33-9

Physical State Solid (Predicted) Low-Melting Solid Liquid

Experimental

] ] o N/A (BP 76°C @
Melting Point Determination 31-33 °C[1]

] 20mmHg)
Required (Est. >40°C)
) Intermolecular (Lattice  Intramolecular (Lattice
H-Bonding Mode o o None (No donor)
stabilizing) destabilizing)
Lipophilicity High (OCFs effect) High High

Theoretical Melting Point Prediction

The melting point of the target compound is governed by the positioning of the hydroxyl (-OH)
group relative to the aldehyde (-CHO).

o Reference Isomer (2-OH, 5-OCFs): The hydroxyl is ortho to the aldehyde. This forms a
strong intramolecular hydrogen bond (pseudo-6-membered ring), which "hides" the polar
groups from the crystal lattice. This reduces intermolecular attraction, resulting in a very low
melting point (31-33°C).

o Target Compound (5-OH, 2-OCFs): The hydroxyl is meta to the aldehyde. Intramolecular H-
bonding is geometrically impossible. Therefore, the -OH group must engage in
intermolecular hydrogen bonding with neighboring molecules to satisfy its dipole.

o Conclusion: This intermolecular networking significantly increases lattice energy.
Consequently, 5-Hydroxy-2-(trifluoromethoxy)benzaldehyde is expected to have a
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significantly higher melting point than its isomer, likely in the range of 50°C — 90°C,

depending on polymorphic form.

Part 3: Experimental Protocol for MP Determination

Since literature values are sparse, you must generate self-validated data. Follow this protocol
to ensure the observed melting point reflects the true thermodynamic value and not an impurity

profile.

Workflow Diagram: Synthesis & Characterization

The following diagram outlines the logical flow from crude isolation to validated physical

constant determination.
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Crude 5-Hydroxy-2-(trifluoromethoxy)benzaldehyde

Purification: Recrystallization
(Solvent: Hexane/EtOAc or Toluene)

Vacuum Drying
(24h @ 25°C, <10 mbar)

Purity Check (HPLC/GC)
Is Purity > 98%?

es (>98%) \INo (<98%)

MP Determination
(Capillary Method)

Re-column / Recrystallize

,-'Optional

Confirmatory: DSC
(Onset Temperature)

Validated Melting Point

Click to download full resolution via product page

Figure 1: Workflow for the purification and rigorous characterization of the target aldehyde.

Step-by-Step Methodology
1. Sample Preparation (The "Dry" Rule)
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Aldehydes can oxidize to carboxylic acids, and phenols are hygroscopic.

e Protocol: Dry the sample in a vacuum desiccator over P20s for at least 12 hours prior to
analysis.

o Why: Retained solvent or moisture will depress the melting point (colligative property),
leading to a false "oil" or low-melting solid classification.

2. Capillary Method (Standard)

o Equipment: Buchi Melting Point B-545 or equivalent.
e« Ramp Rate:
o Fast Ramp (10°C/min) to identify approximate range.
o Data Run: 1.0°C/min starting 10°C below the approximate onset.

o Observation: Record the temperature of first liquid meniscus (Onset) and complete
liquefaction (Clear Point).

o Acceptance Criteria: A range of < 2°C indicates high purity. A broad range (> 3°C) suggests
solvent entrapment or oxidation.

3. Differential Scanning Calorimetry (DSC) (Advanced)

For drug development files, DSC is preferred to distinguish between melting and
decomposition.

e Pan: Crimped Aluminum (to prevent sublimation of the aldehyde).
e Program: Equilibrate at 25°C - Ramp 10°C/min to 150°C.
¢ Analysis: The endothermic peak onset is the thermodynamic melting point.

Part 4: Applications in Drug Discovery[3][4]

The 5-Hydroxy-2-(trifluoromethoxy)benzaldehyde scaffold is a "privileged structure” in
modern medicinal chemistry.
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Metabolic Stability

The trifluoromethoxy group (-OCFs3) is often called a "super-halogen.” It occupies a similar
steric volume to an isopropyl group but is electronically withdrawing.

¢ Mechanism: The strong C-F bonds prevent oxidative metabolism at the 2-position, extending
the half-life of the drug candidate [2].

Synthetic Versatility

This scaffold serves as a linchpin for diversity-oriented synthesis:

¢ Aldehyde (C1): Precursor for reductive amination (benzylamines) or Knoevenagel
condensations.

+ Hydroxyl (C5): Site for alkylation to tune solubility or introduce targeting moieties (e.g., PEG
chains).

Logic Diagram: Synthetic Utility

Reductive Amination Bioactive Benzylamines
(w/ Amines) (GPCR Ligands)
5-Hydroxy-2-(trifluoromethoxy) O-Alkylation Ether Derivatives
benzaldehyde (w/ Alkyl Halides) (Kinase Inhibitors)
Condensation .
(! Nitroalkanes) Nitrostyrenes -> Indoles

Click to download full resolution via product page
Figure 2: Synthetic divergence from the core scaffold.
Part 5: Troubleshooting & Handling

Issue: "My sample is an oil."

If your synthesized batch is an oil at room temperature:
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e Check Purity: Run an NMR. Impurities (especially the starting material 2-
(trifluoromethoxy)phenol) act as solvents, depressing the MP.

 Induce Crystallization: Dissolve in minimal diethyl ether, add hexane until turbid, and store at
-20°C. Scratch the glass to induce nucleation.

e Isomer Check: Confirm you have the 5-hydroxy isomer (para-substitution pattern in NMR)
and not the 2-hydroxy isomer (MP 31°C).

Safety (SDS Summary)

 Signal Word: Warning

e Hazards: H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[1][2] Irrit.).
e Handling: Use in a fume hood. Aldehydes can be sensitizers.[3]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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